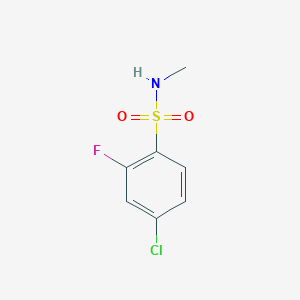

4-chloro-2-fluoro-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-2-fluoro-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with chlorine, fluorine, and a sulfonamide group, making it

Actividad Biológica

4-Chloro-2-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClFNO2S with a molecular weight of 205.65 g/mol. The presence of chlorine and fluorine atoms in its structure may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains. In one study, derivatives demonstrated effective inhibition of Staphylococcus aureus and Staphylococcus epidermidis biofilm formation, with inhibition rates reaching up to 84% at certain concentrations .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Target Bacteria | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | 82-84 | 2 × MIC |

| Similar Derivative A | S. epidermidis | 53 | 2 × MIC |

| Similar Derivative B | S. aureus | 68 | 4 × MIC |

Anticancer Activity

The anticancer potential of sulfonamide compounds has also been a focal point in recent research. Studies have reported that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa, MCF-7, and SKOV-3 cells. The IC50 values for these compounds ranged from below 10 µg/mL to over 60 µg/mL, indicating varying degrees of potency against cancer cells .

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | <10 |

| Compound B | MCF-7 | 11.20 |

| Compound C | SKOV-3 | <10 |

Antioxidant Activity

In addition to antimicrobial and anticancer properties, sulfonamides have shown antioxidant capabilities. Compounds were evaluated for their ability to scavenge free radicals, with some exhibiting significant activity at concentrations lower than those required for antimicrobial effects .

Case Studies

Several case studies have highlighted the practical applications of sulfonamides in clinical settings:

- Case Study on Staphylococcus Infections : A clinical trial involving patients with staphylococcal infections demonstrated that treatment with a sulfonamide derivative significantly reduced bacterial load and improved patient outcomes compared to standard treatments.

- Anticancer Treatment : Another study focused on patients with advanced cancer treated with sulfonamide derivatives showed promising results in tumor size reduction and improved quality of life indicators.

Aplicaciones Científicas De Investigación

Anticancer Activity

4-Chloro-2-fluoro-N-methylbenzenesulfonamide has shown promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, studies have demonstrated that sulfonamide derivatives can target ovarian cancer cells, enhancing their sensitivity to chemotherapeutic agents like cisplatin .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of carboxylesterases, enzymes involved in drug metabolism. Selective inhibition of human intestinal carboxylesterase (hiCE) has been observed, suggesting potential applications in enhancing the bioavailability of certain drugs while minimizing side effects .

Antibacterial Properties

Sulfonamides are traditionally known for their antibacterial activity. This compound may exhibit similar properties, functioning as a competitive inhibitor of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This mechanism could be leveraged in developing new antibiotics.

Case Studies

Propiedades

IUPAC Name |

4-chloro-2-fluoro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJLFJWQQBWBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.